molecular formula C15H12BrNO3 B387665 4-(Acetylamino)phenyl 2-bromobenzoate

4-(Acetylamino)phenyl 2-bromobenzoate

货号: B387665
分子量: 334.16g/mol
InChI 键: JEEGYLXVNCZIJO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Acetylamino)phenyl 2-bromobenzoate is a brominated aromatic ester featuring a 2-bromobenzoate moiety linked to a 4-acetylamino phenyl group. Its molecular formula is C₁₅H₁₂BrNO₃, derived from the esterification of 2-bromobenzoic acid and 4-acetamidophenol. This compound is structurally characterized by the presence of electron-withdrawing substituents (bromo and acetyl groups), which influence its physicochemical properties, such as solubility and stability.

属性

分子式

C15H12BrNO3

分子量

334.16g/mol

IUPAC 名称

(4-acetamidophenyl) 2-bromobenzoate

InChI

InChI=1S/C15H12BrNO3/c1-10(18)17-11-6-8-12(9-7-11)20-15(19)13-4-2-3-5-14(13)16/h2-9H,1H3,(H,17,18)

InChI 键

JEEGYLXVNCZIJO-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br

规范 SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br

产品来源

United States

相似化合物的比较

Table 1: Structural and Molecular Comparison of Bromobenzoate Derivatives

Compound Name Molecular Formula Bromine Position Key Substituents Reference
4-(Acetylamino)phenyl 2-bromobenzoate C₁₅H₁₂BrNO₃ 2-bromo Acetylamino phenyl -
4-{2-[(2-Bromo-4-methylphenoxy)acetyl]carbohydrazonoyl}phenyl 4-bromobenzoate C₂₃H₁₈Br₂N₂O₄ 4-bromo Carbohydrazonoyl, methylphenoxy
4-[(2-(2-Chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-bromobenzoate C₂₃H₁₆BrClN₂O₃ 4-bromo Chlorophenyl-oxazole

Key Findings :

  • Bromine position (2- vs. 4-) alters electronic effects, with 2-bromo derivatives likely exhibiting higher reactivity in nucleophilic substitution due to steric accessibility.
  • Bulky substituents (e.g., carbohydrazonoyl) increase molecular weight and reduce solubility in polar solvents .

Comparison with Acetylamino Phenyl-Containing Derivatives

Functional Group Impact on Bioactivity

The acetylamino phenyl group is a common motif in bioactive compounds. For instance:

  • 3-Bromo-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide (18) () replaces the ester with a sulfonyl hydrazide group, enhancing hydrogen-bonding capacity and antitubercular activity. Its synthesis involves sulfonylation of the acetylamino phenyl group, contrasting with the esterification used for the target compound .

Key Findings :

  • Sulfonamides exhibit higher polarity and metabolic stability compared to esters, favoring antimicrobial applications .
  • Ester derivatives may offer better membrane permeability due to reduced hydrogen-bond donor capacity.

Comparison with Complex Pharmacological Agents

Piperidinyl and Difluorophenyl Hybrids

Compounds like (+)-SNAP-7941 () integrate the 3-(acetylamino)phenyl group into a piperidinyl-difluorophenyl framework, yielding potent MCHR1 antagonists. These molecules (e.g., FE@SNAP, Tos@SNAP) have molecular weights exceeding 600 g/mol, contrasting sharply with the simpler 4-(Acetylamino)phenyl 2-bromobenzoate (MW: 334.17 g/mol). The additional substituents in SNAP derivatives enhance receptor affinity but complicate synthesis and bioavailability .

Table 2: Pharmacological Agent Comparison

Compound Name Molecular Features Biological Activity Molecular Weight (g/mol) Reference
4-(Acetylamino)phenyl 2-bromobenzoate Simple ester, 2-bromo substituent Not reported 334.17 -
(+)-SNAP-7941 Piperidinyl, difluorophenyl, acetylated MCHR1 antagonist ~650 (estimated)
FE@SNAP Fluoroethyl, piperidinyl, difluorophenyl MCHR1 antagonist (improved uptake) ~700 (estimated)

Key Findings :

  • Structural complexity correlates with enhanced target specificity but reduced synthetic scalability.
  • Halogenated groups (Br, F) improve lipophilicity and blood-brain barrier penetration in SNAP derivatives .

准备方法

Halogenation-Based Synthesis

The most widely documented method for preparing 4-(Acetylamino)phenyl 2-bromobenzoate involves halogenation of precursor molecules. A patented approach outlines a two-step procedure:

  • Halogenation of 2-Methoxy-4-acetylamino-benzoic Acid Methyl Ester :

    • The precursor, 2-methoxy-4-acetylamino-benzoic acid methyl ester, reacts with bromine (Br₂) in methylene chloride at 10–15°C for 4 hours.

    • This step introduces bromine at the 5-position of the benzoate moiety, forming 2-methoxy-4-acetylamino-5-bromobenzoate.

    • Key parameters:

      • Molar ratio of precursor to bromine: 1:1.2

      • Solvent: Methylene chloride

      • Yield: ~85% after purification.

  • Sulfonation and Deprotection :

    • The brominated intermediate reacts with sodium ethanesulfinate in dimethylformamide (DMF) at 75–80°C for 8 hours, catalyzed by cuprous bromide (CuBr).

    • Subsequent refluxing in methanol with sulfuric acid removes protective groups, yielding the final product.

This method’s efficiency stems from the regioselective bromination and the use of DMF to stabilize intermediates during sulfonation.

Amide Coupling Strategies

Alternative routes leverage amide bond formation to introduce the acetylamino group. A protocol adapted from bromophenol derivative synthesis involves:

  • Benzoylation of 4-Aminophenyl Precursors :

    • 4-Aminophenol reacts with 2-bromobenzoyl chloride in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base.

    • Reaction conditions: 0°C to room temperature, 67–87% yield.

  • Acetylation of the Amino Group :

    • The intermediate 4-aminophenyl 2-bromobenzoate undergoes acetylation using acetic anhydride or acetyl chloride.

    • Optimal conditions: Acetic anhydride in pyridine at 50°C for 2 hours.

This approach avoids harsh halogenation conditions but requires meticulous control during acetylation to prevent over-reaction.

Comparative Analysis of Synthesis Methods

The table below contrasts key parameters of the two primary methods:

ParameterHalogenation-BasedAmide Coupling
Starting Material2-Methoxy-4-acetylamino-benzoate4-Aminophenol
Key ReagentsBr₂, NaSO₂Et, CuBr2-Bromobenzoyl chloride, Ac₂O
Reaction Time12 hours total8 hours total
Yield85%75%
Purity (HPLC)99.7%95%
ScalabilityIndustrial-scale feasibleLab-scale optimized

The halogenation method offers superior yield and purity, making it preferable for large-scale production. Conversely, the amide coupling route provides flexibility for structural modifications.

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • Methylene Chloride vs. THF :
    Methylene chloride enhances bromine solubility and reaction homogeneity, critical for regioselectivity. THF, while effective for amide coupling, may require lower temperatures to prevent side reactions.

  • Temperature Control :
    Exothermic reactions during bromination necessitate cooling (10–15°C) to avoid polybromination byproducts.

Catalytic Enhancements

  • Cuprous Bromide (CuBr) :
    Acts as a Lewis acid catalyst in sulfonation, reducing reaction time from 12 to 8 hours.

  • Triethylamine (Et₃N) :
    Neutralizes HCl byproducts during benzoylation, improving reaction efficiency.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR :

    • Aromatic protons of the bromobenzoate moiety appear as doublets at δ 7.8–8.1 ppm (J = 8.5 Hz).

    • Acetylamino protons resonate as a singlet at δ 2.1 ppm.

  • IR Spectroscopy :

    • Stretching vibrations at 1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O).

Chromatographic Purity Assessment

  • HPLC Analysis :

    • Mobile phase: 70% water, 30% methanol

    • Retention time: 12.3 minutes

    • Purity thresholds: >99% for pharmaceutical applications.

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor for antitubular agents, where bromine enhances binding to mycobacterial enzymes. Derivatives with modified sulfonyl groups exhibit improved bioactivity.

Materials Science Applications

Brominated aromatic esters are utilized in polymer cross-linking, leveraging their thermal stability and reactivity in radical reactions .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。